Albendazole-2-aminosulfone-D3 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

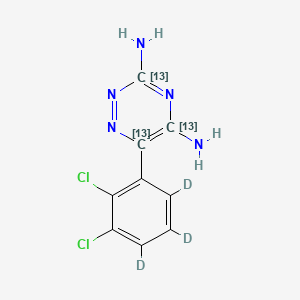

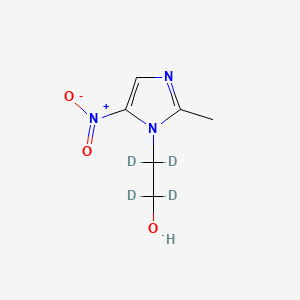

Albendazole-2-Aminosulfone-D3 hydrochloride is the deuterium labeled version of Albendazole-2-Aminosulfone hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The empirical formula of Albendazole-2-Aminosulfone-D3 hydrochloride is C10D3H10N3O2S · HCl . The molecular weight is 278.77 . The structure includes a benzimidazole ring substituted with a propylsulfonyl group and an amino group .

Scientific Research Applications

Analytical Standard

Albendazole-2-aminosulfone-D3 hydrochloride is used as an analytical standard in various scientific research . Analytical standards are substances prepared for use as a reference material in several laboratory methods. They are used to ensure the accuracy and reliability of the results obtained in the analysis.

Veterinary Medicine

This compound is part of the VETRANAL® product line , which suggests it may be used in veterinary medicine. However, the specific applications in this field are not detailed in the sources.

Forensics and Toxicology

The compound is suitable for use in forensics and toxicology . In these fields, it could be used in the analysis of samples to detect the presence of specific substances.

Marker in Determination of Albendazole Residues

Albendazole-2-aminosulfone-D3 hydrochloride may be used as a marker in the determination of albendazole residues in bovine milk . This involves using liquid-liquid extraction followed by reversed-phase high-performance liquid chromatography coupled with a fluorometric detector (RP-HPLC) .

Mechanism of Action

Target of Action

Albendazole-2-aminosulfone-D3 hydrochloride is a deuterium-labeled derivative of Albendazole-2-Aminosulfone

Mode of Action

It’s known that albendazole and its derivatives work by inhibiting the polymerization of tubulin into microtubules, disrupting the cellular structures and energy metabolism of parasites, leading to their death .

Pharmacokinetics

It’s known that the deuterium labeling of drug molecules, such as albendazole-2-aminosulfone-d3 hydrochloride, can potentially affect the pharmacokinetic and metabolic profiles of the drugs . Deuteration is often used as a tracer for quantitation during the drug development process .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Albendazole-2-aminosulfone-D3 hydrochloride involves the conversion of Albendazole to Albendazole-2-aminosulfone followed by the reaction with deuterated hydrogen chloride gas to form the final product.", "Starting Materials": [ "Albendazole", "Sodium hypochlorite", "Ammonium chloride", "Sodium hydroxide", "Deuterated hydrogen chloride gas" ], "Reaction": [ "Albendazole is reacted with sodium hypochlorite and ammonium chloride in the presence of sodium hydroxide to form Albendazole-2-aminosulfone", "Albendazole-2-aminosulfone is then reacted with deuterated hydrogen chloride gas to form Albendazole-2-aminosulfone-D3 hydrochloride" ] } | |

CAS RN |

1435902-07-0 |

Molecular Formula |

C10D3H10N3O2S.HCl |

Molecular Weight |

278.77 |

Purity |

95% by HPLC; 98% atom D |

synonyms |

2-Amino-5-propyl-D3-sulfonylbenzimidazole hydrochloride |

tag |

Albendazole Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.